4-Chloro-2-methoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDUQQXDOAPXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627204 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72141-44-7 | |

| Record name | 4-Chloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methoxypyridine chemical properties and structure

An In-depth Technical Guide to 4-Chloro-2-methoxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. We will move beyond simple data recitation to explore the structural nuances, reactivity principles, and strategic applications that make this compound a valuable tool in the synthesis of complex molecular architectures.

Core Molecular Profile and Structural Attributes

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is fundamental to numerous biologically active molecules. The specific substitution pattern of this compound—a chloro group at the 4-position and a methoxy group at the 2-position—imparts a unique electronic and steric profile that dictates its reactivity and utility.

Chemical Identity and Key Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 72141-44-7 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [2][3][4] |

| Molecular Weight | 143.57 g/mol | [2][3] |

| Canonical SMILES | COC1=NC=CC(=C1)Cl | [2] |

| InChI | InChI=1S/C6H6ClNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | [1][2] |

| InChIKey | WTDUQQXDOAPXAQ-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical properties of a compound govern its handling, storage, and behavior in reaction media. It is typically a colorless to yellowish liquid or solid with a pungent odor.[4]

| Property | Value | Source |

| Appearance | Colorless to White to Yellow Solid or Liquid | [1] |

| Boiling Point | 175-176 °C | [4] |

| Melting Point | -8.5 °C | [4] |

| Density | 1.36 g/cm³ | [4] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [4] |

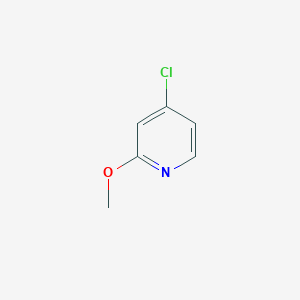

Structural Visualization

The arrangement of atoms in this compound is key to understanding its chemical behavior. The diagram below illustrates its structure.

Caption: Structure of this compound.

Spectroscopic Profile

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around δ 3.9-4.0 ppm. - Three distinct signals in the aromatic region (δ 6.5-8.5 ppm) for the pyridine ring protons at positions 3, 5, and 6. The coupling patterns (doublets, doublet of doublets) would be characteristic of the substitution pattern. |

| ¹³C NMR | - A signal for the methoxy carbon around δ 55 ppm. - Five signals for the pyridine ring carbons. The carbon attached to the methoxy group (C2) would be significantly downfield (e.g., >160 ppm), as would the carbon attached to the chlorine (C4). The remaining C3, C5, and C6 signals would appear in the typical aromatic region (δ 110-150 ppm). |

| IR | - C-H stretching (aromatic and aliphatic) just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. - C=C and C=N stretching in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. - A strong C-O stretching band for the methoxy group, typically around 1250-1000 cm⁻¹. - A C-Cl stretching band, usually found in the 850-550 cm⁻¹ region. |

| Mass Spec (EI) | - The molecular ion peak (M⁺) would be observed at m/z 143. - A characteristic M+2 peak at m/z 145 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.[5] |

Synthesis and Reactivity

This compound is not just a final product but a crucial intermediate. Understanding its synthesis and subsequent reactivity is key to its application.

Synthetic Pathways

Several routes can be envisioned for its synthesis, typically involving the modification of a pre-existing pyridine ring. A common laboratory-scale method involves the functionalization of a substituted pyridine precursor.

One documented method involves a halogen-metal exchange followed by quenching with an electrophilic chlorine source.[6] This approach offers good regioselectivity.

Caption: Grignard-based synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by the interplay between the electron-donating methoxy group and the electron-withdrawing chloro group on the electron-deficient pyridine ring.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 4-position is the primary site for reactivity. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the C4 position (para to the nitrogen) for attack by nucleophiles. This makes it an excellent substrate for introducing a wide variety of functional groups (amines, thiols, alcohols, etc.) via SNA_r_ reactions. This is analogous to the high reactivity of 4-chloropyridine with nucleophiles like methoxide.[7]

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This versatility is a cornerstone of modern medicinal chemistry for building molecular diversity.[8]

-

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, the activating effect of the methoxy group might direct weak electrophiles to the C3 or C5 positions, though this is a less common reaction pathway compared to nucleophilic substitution.

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Organic Synthesis

The true value of an intermediate is realized in its applications. This compound is a versatile reagent used in biochemical research and as a building block for more complex molecules.[3][9]

-

Pharmaceutical Intermediate: Its structure is a key scaffold for constructing active pharmaceutical ingredients (APIs). The pyridine core is a well-established pharmacophore, and the handles at the C2 and C4 positions allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties (ADME). It is particularly valuable in creating libraries of compounds for high-throughput screening in drug discovery programs.[8][9][10][11]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as a precursor in the development of novel pesticides and herbicides.[9] The specific substitution pattern can be tailored to target biological pathways in pests or plants.

-

Catalyst Synthesis: It has been used as a reagent in the preparation of specialized organometallic catalysts, such as cyclopalladated ferrocenylimines, which are efficient for preparing arylboronate esters.[6]

Experimental Protocols

The following protocols are representative of the synthesis and application of this compound.

Protocol 1: Synthesis from 4-Iodo-2-methoxypyridine[6]

Objective: To synthesize this compound via a Grignard intermediate.

Materials:

-

4-Iodo-2-methoxypyridine

-

Isopropylmagnesium chloride (2 M in THF)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve 4-iodo-2-methoxypyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add isopropylmagnesium chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

In a separate flask, prepare a solution of N-chlorosuccinimide (1.5 eq) in anhydrous THF.

-

Slowly add the NCS solution to the Grignard reagent mixture at room temperature.

-

Stir the reaction for 1 hour at room temperature. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To demonstrate a typical SNA_r_ reaction using this compound.

Materials:

-

This compound

-

Benzylamine (or other primary/secondary amine)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMSO as the solvent to create a stirrable mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the desired 4-amino-substituted pyridine derivative.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is an irritant and should be handled with care.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some sources also indicate it may be harmful if swallowed (H302) and is a combustible liquid (H227).[2]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If on skin, wash with plenty of soap and water.[13] If inhaled, move to fresh air.[13]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant value in synthetic chemistry. Its well-defined reactivity, particularly at the C4 position, allows for its use as a versatile building block in the construction of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage its full potential in creating novel chemical entities.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Available at: [Link]

-

Filo. (2025). Explain why 4-chloropyridine reacts with methoxide to give 4-methoxypyridine under conditions where 3-chloropyridine is unreactive. Available at: [Link]

-

Autech Industrial Co.,Limited. (n.d.). The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Available at: [Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

Sources

- 1. This compound | 72141-44-7 [sigmaaldrich.com]

- 2. This compound | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. lehigh.edu [lehigh.edu]

- 6. 4-CHLORO-2-METHOXY-PYRIDINE | 72141-44-7 [chemicalbook.com]

- 7. Explain why 4-chloropyridine reacts with methoxide to give 4-methoxypyrid.. [askfilo.com]

- 8. benchchem.com [benchchem.com]

- 9. innospk.com [innospk.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methoxypyridine

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Chloro-2-methoxypyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps, but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in organic synthesis. Its utility stems from the presence of three key features: the pyridine core, a versatile scaffold in many biologically active molecules; a methoxy group at the 2-position, which can influence the electronic properties of the ring and participate in further transformations; and a chlorine atom at the 4-position, which serves as a reactive handle for nucleophilic substitution and cross-coupling reactions. This unique combination of functional groups makes it a crucial intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1]

Physical and Chemical Properties [1]

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| Appearance | Colorless to light yellow solid or liquid |

| CAS Number | 72141-44-7 |

Synthesis of this compound: A Regioselective Approach

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2,4-dichloropyridine with sodium methoxide. This reaction leverages the higher reactivity of the chlorine atom at the 4-position of the pyridine ring towards nucleophilic attack.

Mechanistic Rationale and Regioselectivity

The regioselectivity of the methoxide substitution on 2,4-dichloropyridine is a critical aspect of this synthesis. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the chlorine at the 2-position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. When the nucleophile attacks the 4-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, leading to a more stable transition state. In contrast, attack at the 2-position does not allow for this direct resonance stabilization by the nitrogen atom. This inherent electronic preference makes the synthesis of this compound from 2,4-dichloropyridine a highly regioselective and efficient process.

Experimental Protocol: Synthesis of this compound

This protocol details a robust procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

-

2,4-Dichloropyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed. If using a sodium methoxide solution in methanol, it can be added dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the successful synthesis of this compound.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H6 |

| ~6.9 | Doublet of Doublets | 1H | H5 |

| ~6.8 | Doublet | 1H | H3 |

| ~3.9 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~164 | C2 |

| ~150 | C6 |

| ~149 | C4 |

| ~117 | C5 |

| ~110 | C3 |

| ~53 | -OCH₃ |

Note: Predicted NMR data is based on computational models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O, C-Cl, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |

| 1600-1450 | Aromatic C=C and C=N stretch |

| 1250-1200 | Aryl-O stretch |

| 800-700 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

Mass Spectrometry Data:

| m/z | Interpretation |

| 143/145 | Molecular ion peak (M⁺) with isotopic pattern for one chlorine atom |

| 128/130 | [M - CH₃]⁺ |

| 113 | [M - OCH₃]⁺ |

| 108 | [M - Cl]⁺ |

| 78 | Pyridine fragment |

The presence of the M+2 peak at approximately one-third the intensity of the M+ peak is characteristic of a molecule containing one chlorine atom.

Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Safety Considerations

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are mandatory.

Conclusion

This technical guide has outlined a reliable and regioselective method for the synthesis of this compound from 2,4-dichloropyridine. The detailed experimental protocol and comprehensive characterization data provided herein will serve as a valuable resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The principles of nucleophilic aromatic substitution and the rationale behind the observed regioselectivity have also been discussed to provide a deeper understanding of the underlying chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxypyridine (CAS No. 72141-44-7): A Cornerstone Intermediate in Modern Synthesis

This guide provides an in-depth technical overview of 4-Chloro-2-methoxypyridine, a pivotal heterocyclic intermediate for professionals in pharmaceutical and agrochemical research and development. We will move beyond simple data recitation to explore the causality behind its synthesis, its nuanced reactivity, and its strategic application in constructing complex, high-value molecules.

Core Physicochemical & Safety Profile

This compound is a substituted pyridine derivative whose unique electronic and steric properties make it a versatile building block.[1] A comprehensive understanding of its physical properties and safety hazards is the foundation of its effective and safe utilization in any laboratory setting.

Physicochemical Data

The compound typically presents as a colorless to light yellow solid or liquid, a physical state dependent on ambient temperature and purity.[2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 72141-44-7 | [2][3][4] |

| Molecular Formula | C₆H₆ClNO | [3][4][5] |

| Molecular Weight | 143.57 g/mol | [3][4] |

| Appearance | Colorless to White to Yellow Solid or Liquid | [2] |

| Boiling Point | 175-176°C | [5] |

| Melting Point | -8.5°C | [5] |

| Density | 1.36 g/cm³ | [5] |

| Solubility | Slightly soluble in water; Soluble in ethanol and ether | [5] |

| IUPAC Name | This compound | [2][4] |

| SMILES | COC1=NC=CC(=C1)Cl | [4] |

Safety & Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with rigorous safety protocols. This compound is classified as an irritant and requires careful handling to mitigate risks.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4] It is also classified as harmful if swallowed (H302) and as a combustible liquid (H227).[4]

-

Precautionary Measures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, such as a refrigerator.[2][5][7]

-

First Aid: In case of eye contact, rinse immediately and cautiously with plenty of water for several minutes.[5][7] For skin contact, wash off immediately with soap and plenty of water.[7] If inhaled, move the person to fresh air.[6][7] In all cases of exposure, seek medical advice.[5]

-

Synthesis and Mechanistic Insight

While several synthetic routes exist, a common and illustrative method involves the chlorination of a pyridone precursor. Understanding the mechanism allows for optimization and adaptation. A general approach involves reacting the corresponding pyridine derivative with a chlorinating agent.[5] For instance, a related compound, 4-chloro-3-methoxy-2-methylpyridine, is synthesized by refluxing 3-Methoxy-2-methyl-4(1H)-pyridone with phosphorus oxychloride (POCl₃).[9]

General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis of a 4-chloro-substituted pyridine from its corresponding pyridone, a common strategy in heterocyclic chemistry.

Caption: Conceptual workflow for the synthesis of 4-chloropyridines.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from a similar synthesis and illustrates the key steps.[9]

-

Reaction Setup: Suspend the starting pyridone (e.g., 2-methoxy-4(1H)-pyridone) in an excess of phosphorus oxychloride (POCl₃), which acts as both reagent and solvent.

-

Chlorination: Heat the mixture to reflux for several hours (e.g., 10 hours) to drive the conversion of the hydroxyl/keto group to the chloride.

-

Quenching & Workup: After cooling, carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃. The residue is then cautiously quenched by adding it to ice water.

-

Extraction: Make the aqueous layer alkaline with a base like potassium carbonate to neutralize any remaining acid and deprotonate the pyridine nitrogen, rendering the product soluble in organic solvents. Extract the product into an organic solvent such as chloroform or diethyl ether.[9][10]

-

Purification: Combine the organic layers, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the final this compound.[9]

Spectroscopic Characterization

Unambiguous characterization is essential. The following data are typical for confirming the structure and purity of this compound.

| Technique | Key Feature | Expected Chemical Shift / Value |

| ¹H NMR (400 MHz, CDCl₃) | Methoxy Protons (-OCH₃) | δ ≈ 3.91 ppm (singlet, 3H) |

| Pyridine Ring Proton (H-3) | δ ≈ 6.70 ppm (doublet, 1H, J ≈ 2.0 Hz) | |

| Pyridine Ring Proton (H-5) | δ ≈ 6.81 ppm (doublet of doublets, 1H, J ≈ 6.0, 2.0 Hz) | |

| Pyridine Ring Proton (H-6) | δ ≈ 7.99 ppm (doublet, 1H, J ≈ 6.0 Hz) | |

| ¹³C NMR | Methoxy Carbon | δ ≈ 55 ppm |

| Aromatic Carbons | δ ≈ 110-165 ppm | |

| Mass Spec (MS) | Molecular Ion (M⁺) | m/z ≈ 143/145 (due to ³⁵Cl/³⁷Cl isotopes) |

| Infrared (IR) | C-O stretch, C-Cl stretch, Aromatic C=C/C=N | Characteristic peaks in the fingerprint region |

Note: ¹H NMR data is based on reported values.[10] Other values are predictive based on standard spectroscopic tables.

Reactivity and Strategic Applications in Drug Development

The utility of this compound stems from the differential reactivity of its functional groups. It is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as agrochemicals like herbicides and fungicides.[1][11][12]

The Duality of Reactive Sites: Nucleophilic Substitution vs. Cross-Coupling

The molecule possesses two primary sites for elaboration:

-

C4-Position (Chloro Group): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the pyridine nitrogen activates the C4 position, making it electrophilic and ready for attack by nucleophiles.

-

C-Cl Bond: The carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, connecting the pyridine scaffold to other molecular fragments.[13][14][15]

The choice of reaction conditions and reagents dictates which pathway is favored, providing chemists with precise control over molecular construction.

Caption: Competing reaction pathways for this compound.

Application Example: Synthesis of a Pharmaceutical Intermediate

A patent demonstrates the use of this compound in synthesizing an intermediate for O-GlcNAcase (OGA) inhibitors, which are targets in neurodegenerative disease research.[16]

Protocol: Nucleophilic Substitution with an Alcohol [16]

-

Reagents: this compound (starting material) and a suitable alcohol (e.g., l-Boc-4-hydroxypiperidine) are used as the nucleophile.

-

Conditions: The reaction is typically carried out in a suitable solvent with a base to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

-

Execution: The alkoxide attacks the C4 position of the pyridine ring, displacing the chloride leaving group.

-

Purification: Following the reaction, a standard workup and purification by flash column chromatography are performed to isolate the desired ether product.

This reaction exemplifies how the chloro group serves as a reliable handle for introducing complexity, directly leading to scaffolds relevant to drug discovery.

Conclusion

This compound (CAS 72141-44-7) is more than a mere catalogue chemical; it is a strategically designed building block that offers predictable reactivity and synthetic versatility. Its robust synthesis, well-defined physicochemical properties, and dual modes of reactivity—nucleophilic substitution and cross-coupling—make it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its handling, synthesis, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in the creation of novel and impactful molecules.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com. [Link]

-

This compound | C6H6ClNO. (n.d.). PubChem. [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.).

-

Redetermination of 2-methyl-4-nitropyridine N-oxide. (n.d.). National Institutes of Health (NIH). [Link]

-

4-Chloro-2-methoxypyrimidine | C5H5ClN2O. (n.d.). PubChem. [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Journal of the Korean Chemical Society. [Link]

- WO2019243530A1 - Oga inhibitor compounds. (n.d.).

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.).

-

Nucleophilic Substitution Reactions. (n.d.). University of Calgary. [Link]

-

Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [Link]

-

Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. (n.d.). Autech. [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide. (n.d.).

-

The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. (n.d.). Autech. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic. [Link]

-

Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. (n.d.). ResearchGate. [Link]

-

4-CHLORO-2-METHOXY-7H-PYRROLO-[2,3-D]-PYRIMIDINE. (n.d.). SpectraBase. [Link]

-

The Chemistry Behind 2-Chloro-4-methoxypyridine: Properties and Synthetic Utility. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). ACS Publications. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]

-

SPECTRA PROBLEM #9 SOLUTION. (n.d.). University of Calgary. [Link]

-

Nucleophilic Substitution Reactions – Introduction. (2012). Master Organic Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Nevada, Reno. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 72141-44-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-CHLORO-2-METHOXY-PYRIDINE | 72141-44-7 [chemicalbook.com]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. jmcct.com [jmcct.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. WO2019243530A1 - Composés inhibiteurs d'oga - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-2-methoxypyridine: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing chloro group and the electron-donating methoxy group, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with insights into its reactivity and applications, particularly in the realm of medicinal chemistry.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental physical and spectroscopic properties of a reagent is paramount for its effective utilization in research and development.

Physical Properties

This compound is typically a colorless to pale yellow liquid or solid at room temperature, with a characteristic odor.[1][2] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₆ClNO | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | Colorless to pale yellow solid or liquid | [1][2] |

| Melting Point | 26 °C | [4] |

| Boiling Point | 177 °C | [5] |

| Density | 1.210 g/cm³ | [4] |

| Solubility | Slightly soluble in water, soluble in common organic solvents like ethanol and ether. | [6] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra are ideally obtained in the laboratory, the following provides an expected profile based on its structure and data from analogous compounds.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methoxy group protons.

-

Expected Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz):

-

A doublet for the proton at C6 (ortho to the nitrogen), influenced by the adjacent proton at C5.

-

A doublet of doublets for the proton at C5, coupled to the protons at C6 and C3.

-

A doublet for the proton at C3, coupled to the proton at C5.

-

A singlet for the methoxy (-OCH₃) protons.

-

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

The carbon attached to the methoxy group (C2) will appear downfield.

-

The carbon bearing the chlorine atom (C4) will also be deshielded.

-

The remaining pyridine ring carbons (C3, C5, and C6) will resonate at characteristic chemical shifts.

-

The carbon of the methoxy group will appear in the aliphatic region.[7]

-

1.2.3 Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

Expected Characteristic Peaks (cm⁻¹):

1.2.4 Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation Pattern:

-

The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (143.57).

-

A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of ³⁷Cl.

-

Common fragmentation pathways may include the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a chlorine radical (•Cl).[5][10]

-

Part 2: Chemical Properties and Reactivity

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring, making it a valuable substrate for a variety of organic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and the presence of the electron-withdrawing chloro group further activates the ring towards nucleophilic attack. The 4-position is particularly susceptible to nucleophilic aromatic substitution.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion to afford a range of functionalized 2-methoxypyridine derivatives.[4][11]

Experimental Protocol: General Procedure for Nucleophilic Amination

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) (1.5-3.0 eq).

-

The reaction mixture is heated to a temperature between 80-150 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-2-methoxypyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

2.2.1 Suzuki-Miyaura Coupling

This reaction facilitates the formation of a C-C bond between the pyridine ring and various aryl or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12][13]

-

In a reaction vessel, this compound (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are combined.

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., toluene, dioxane, DMF, often with water) is added.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until completion.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography.

2.2.2 Buchwald-Hartwig Amination

This powerful method allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.[14][15]

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [16][17]

-

To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, SPhos), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

-

Add the this compound (1.0 eq) and the amine (1.0-1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture with stirring at a temperature typically between 80-120 °C until the starting materials are consumed.

-

After cooling, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by an appropriate method, such as column chromatography.

Part 3: Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of a suitable precursor. A common method involves the treatment of 2-methoxy-4-pyridone with a chlorinating agent.

Experimental Protocol: Synthesis from 2-Methoxy-4-pyridone [6][18]

-

To a flask containing phosphorus oxychloride (POCl₃) as both the reagent and solvent, 2-methoxy-4-pyridone is added portion-wise with stirring.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cautiously quenched with ice-water.

-

The aqueous solution is neutralized with a base (e.g., sodium carbonate or potassium carbonate) to a basic pH.

-

The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and the solvent is removed in vacuo.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Part 4: Applications in Drug Discovery and Development

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound, as a key intermediate, provides a gateway to a diverse array of substituted pyridines for screening and lead optimization in drug discovery programs. Its utility in forming C-C and C-N bonds allows for the systematic modification of molecular structures to enhance potency, selectivity, and pharmacokinetic properties.

Part 5: Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of complex molecules, particularly within the pharmaceutical industry. A comprehensive understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in the laboratory. The reactivity profile, especially its susceptibility to nucleophilic substitution and its utility in palladium-catalyzed cross-coupling reactions, underscores its importance as a key building block for the synthesis of novel compounds with potential therapeutic applications.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

-

4-氯-2-甲氧基吡啶. (n.d.). 化源网. Retrieved from [Link]

-

Buchwald–Hartwig amination. (2023, December 29). In Wikipedia. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace. Retrieved from [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]

-

A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones. (n.d.). Retrieved from [Link]

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 1172-1178. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

The reaction of 4-chloropyridine with some amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Nucleophilic Substitution with Amines. (2020, June 25). YouTube. Retrieved from [Link]

-

This compound (C6H6ClNO). (n.d.). PubChemLite. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society, 136(24), 8552–8555. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

-

4-Chloro-2-methoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. scienceready.com.au [scienceready.com.au]

- 6. prepchem.com [prepchem.com]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-methoxypyridine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-chloro-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers not just raw data, but also the underlying scientific principles and practical insights necessary for the accurate identification and characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for understanding the molecule's structural features.

Introduction

This compound (C₆H₆ClNO) is a substituted pyridine derivative with significant applications in organic synthesis.[1] Its structural elucidation is paramount for ensuring the purity and identity of synthesized compounds, and for understanding its reactivity in subsequent chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will walk you through the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, grounded in the principles of chemical structure and magnetic and vibrational properties.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the electronegative chlorine and methoxy substituents on the pyridine ring, give rise to a distinct spectroscopic fingerprint. Understanding the interplay of these features is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the methoxy protons and the three aromatic protons on the pyridine ring.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.99 | d | 1H | H-6 | 6.0 |

| 6.81 | dd | 1H | H-5 | 6.0, 2.0 |

| 6.70 | d | 1H | H-3 | 2.0 |

| 3.91 | s | 3H | -OCH₃ | - |

| Data sourced from ChemicalBook.[1] |

Interpretation:

The downfield shift of the H-6 proton (7.99 ppm) is attributed to the deshielding effect of the adjacent electronegative nitrogen atom. The H-5 proton appears as a doublet of doublets due to coupling with both H-6 and H-3. The H-3 proton is a doublet, coupling only with H-5. The sharp singlet at 3.91 ppm with an integration of 3H is characteristic of the methoxy group protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| C-2 | 163-165 | Attached to both nitrogen and oxygen, highly deshielded. |

| C-4 | 145-148 | Attached to chlorine, deshielded. |

| C-6 | 148-150 | Adjacent to nitrogen, deshielded. |

| C-5 | 115-118 | Influenced by adjacent chloro and methoxy groups. |

| C-3 | 108-112 | Shielded relative to other ring carbons. |

| -OCH₃ | 53-55 | Typical range for a methoxy carbon. |

The prediction is based on the known effects of substituents on the pyridine ring. The carbons directly attached to electronegative atoms (N, O, Cl) will be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the C-O, C-Cl, and aromatic C-N and C=C bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 2950-2850 | Medium | -OCH₃ C-H stretch |

| 1600-1550 | Strong | Aromatic C=N stretch |

| 1500-1400 | Strong | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O (asymmetric) stretch |

| 1050-1000 | Medium | C-O (symmetric) stretch |

| 850-750 | Strong | C-Cl stretch |

The presence of strong bands in the 1600-1400 cm⁻¹ region confirms the aromatic pyridine ring. The C-O and C-Cl stretching vibrations are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 143, corresponding to the molecular weight of the molecule with the ³⁵Cl isotope.

-

M+2 Peak: Due to the natural abundance of the ³⁷Cl isotope (approximately 24.23%), a significant peak at m/z 145 is expected, with an intensity of about one-third of the M⁺ peak.[4] The presence of this M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

-

Key Fragmentation Pathways: The fragmentation of this compound would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 128, or the loss of a chlorine radical (•Cl) to give a fragment at m/z 108.

Sources

Reactivity and stability of 4-Chloro-2-methoxypyridine

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its utility stems from a well-defined reactivity profile, dominated by the electrophilic nature of the C4 position. This guide provides a comprehensive analysis of the molecule's electronic structure, its propensity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and its stability under various conditions. By elucidating the causality behind its reactivity, this document serves as a practical resource for scientists seeking to leverage this versatile intermediate in complex molecule synthesis.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the chemical formula C₆H₆ClNO, is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and crop protection agents.[1][2] Its structure features a pyridine core, an electron-donating methoxy group at the 2-position, and a halogen leaving group at the 4-position. This specific arrangement of substituents creates a unique electronic environment that dictates its chemical behavior, making it a predictable and reliable synthon for constructing complex molecular architectures.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's physical properties and safety profile is essential for its effective and safe utilization in a laboratory or industrial setting.

Physical and Chemical Data

The key properties of this compound are summarized below. It is typically a colorless to light yellow solid or liquid with a low melting point.[1][3]

| Property | Value | Source(s) |

| CAS Number | 72141-44-7 | [1][4] |

| Molecular Formula | C₆H₆ClNO | [3][4][5] |

| Molecular Weight | 143.57 g/mol | [3][4][5] |

| Appearance | Colorless to Yellow Solid or Liquid | [1] |

| Melting Point | 26°C | [3] |

| Boiling Point | 175-177°C at 760 mmHg | [1][3] |

| Density | ~1.2 g/cm³ | [3] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, chloroform, DMSO, and ethyl acetate. | [1][6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[6][7] |

Hazard Identification and Safe Handling

This compound is classified as a hazardous substance and requires careful handling.[5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (tightly fitting safety goggles).[1][8][9]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[9][10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][8] If on skin, wash with plenty of soap and water.[8][9] If inhaled, move the person to fresh air.[9]

Core Reactivity Analysis: An Electron-Deficient Heterocycle

The reactivity of the pyridine ring is fundamentally governed by the electronegative nitrogen atom, which reduces electron density at the ortho (2,6) and para (4) positions. This intrinsic electron deficiency makes the pyridine ring susceptible to nucleophilic attack, a reactivity pattern opposite to that of benzene. In this compound, this effect is modulated by the substituents.

-

2-Methoxy Group: Acts as an electron-donating group (EDG) through resonance, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine.

-

4-Chloro Group: Acts as an electron-withdrawing group (EWG) through induction and serves as an excellent leaving group in substitution reactions.

The confluence of these electronic effects makes the C4 position the primary site of reactivity for nucleophilic displacement and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA_r)

The most characteristic reaction of this compound is nucleophilic aromatic substitution (SNA_r). The reaction proceeds via an addition-elimination mechanism.

Causality of Reactivity: Nucleophilic attack is highly favored at the C4 (para) position. The initial attack by a nucleophile breaks the aromaticity of the ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[11][12] The stability of this intermediate is the key determinant of the reaction's feasibility.[11][12] When attack occurs at C4, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[11][12][13] This delocalization provides significant stabilization that is not possible if the attack occurs at the C3 position.[11][12] This makes the C4 position significantly more electrophilic and prone to substitution.

Reaction Workflow: Nucleophilic Aromatic Substitution (SNA_r)

Caption: Workflow for Nucleophilic Aromatic Substitution (SNA_r).

Experimental Protocol: General Procedure for Amination via SNA_r

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, NMP, or DMF) in a sealed reaction vessel, add the desired amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Heating: Heat the reaction mixture to 80-140°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds, further expanding its synthetic utility.

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organoboron species with a halide.[14][15]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water.

-

Heating: Heat the mixture to reflux (80-110°C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for synthesizing aryl amines from aryl halides.[16] It offers a powerful alternative to classical SNA_r methods, often proceeding under milder conditions and with a broader substrate scope.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.).[17][18]

-

Reagent Addition: Evacuate and backfill the flask with an inert gas. Add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating: Stir the mixture at elevated temperature (typically 80-110°C) for 2-24 hours until completion.

-

Workup: Cool the reaction mixture, filter through a pad of celite to remove palladium residues, and rinse with an organic solvent.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Stability Profile

The stability of this compound is a critical consideration for storage, handling, and reaction design.

-

Thermal Stability: The compound exhibits good thermal stability, with a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.[2] However, prolonged exposure to very high temperatures can lead to decomposition.

-

pH-Dependent Stability (Hydrolysis): Like many chloropyridines, it is susceptible to hydrolysis, particularly under forcing acidic or basic conditions, to yield 4-hydroxy-2-methoxypyridine. The rate of hydrolysis is influenced by the electronic nature of the pyridine ring. The zwitterionic character of 4-substituted pyridones has been shown to enhance hydrolysis rates compared to 2-substituted analogues, suggesting the C4 position is inherently activated toward nucleophilic attack by water or hydroxide.[19] While generally stable under neutral conditions, prolonged storage in the presence of moisture should be avoided.

-

Storage and Handling: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, well-ventilated place, preferably under an inert atmosphere to prevent moisture ingress.[6][10]

Conclusion

This compound is a synthetically valuable building block defined by the pronounced electrophilicity of its C4 position. This reactivity is a direct consequence of the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the key anionic intermediate in nucleophilic aromatic substitution reactions. This inherent reactivity, coupled with its suitability as a substrate in modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides chemists with a reliable and versatile tool for the synthesis of complex nitrogen-containing molecules. A firm grasp of its reactivity, stability, and handling requirements enables its strategic and safe application in drug discovery and development.

References

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

-

SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

Chem-Sources. (n.d.). 4-氯-2-甲氧基吡啶. Retrieved from [Link]

-

ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Buchwald Hartwig Coupling. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIH. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

American Chemical Society. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. innospk.com [innospk.com]

- 3. 4-氯-2-甲氧基吡啶_MSDS_密度_熔点_CAS号【72141-44-7】_化源网 [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H6ClNO | CID 22638510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-CHLORO-2-METHOXY-PYRIDINE | 72141-44-7 [amp.chemicalbook.com]

- 7. 107512-34-5 CAS MSDS (4-Chloro-3-methoxy-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Chloro-2-methoxypyridine in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methoxypyridine has emerged as a highly versatile and strategic building block in organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitrogen and chlorine atoms and the electron-donating methoxy group, impart a distinct reactivity profile that synthetic chemists can exploit. This guide provides an in-depth exploration of its principal applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these transformations, explain the rationale behind catalyst and reagent selection, and provide field-proven experimental protocols. The objective is to equip researchers and drug development professionals with the technical knowledge to effectively integrate this valuable reagent into their synthetic programs, particularly in the construction of complex molecular architectures for medicinal chemistry and materials science.

Core Characteristics and Reactivity Profile

This compound is a substituted pyridine bearing a chlorine atom at the C4 position and a methoxy group at the C2 position.[1][2] This specific arrangement of substituents creates a molecule with a rich and predictable reactivity pattern, making it an invaluable tool for synthetic chemists.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the C2, C4, and C6 positions. The chlorine atom at C4 further withdraws electron density through a strong inductive effect, making this position highly activated towards nucleophilic attack. Conversely, the methoxy group at C2 is electron-donating through resonance, which can influence the overall electron distribution and reactivity of the molecule. This duality is the key to its utility: the activated C4-Cl bond is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-deficient C4 position is primed for nucleophilic aromatic substitution (SNAr).[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72141-44-7 | [1][5] |

| Molecular Formula | C₆H₆ClNO | [2] |

| Molecular Weight | 143.57 g/mol | [2] |

| Appearance | Colorless to light yellow solid or liquid | [1] |

| Boiling Point | 175-176 °C | [1] |

| Solubility | Slightly soluble in water, soluble in ethanol and ether |[1] |

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[6] For this compound, these reactions provide a robust platform for introducing a vast array of functional groups at the C4 position. Activating the C-Cl bond, which is stronger than corresponding C-Br or C-I bonds, is often the primary challenge and necessitates carefully chosen catalyst systems.[6][7]

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern synthesis, particularly for creating biaryl structures prevalent in pharmaceuticals.[8] When using this compound, the choice of a palladium catalyst with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands is critical.[6][9] These ligands facilitate the oxidative addition of the Pd(0) species into the relatively inert C-Cl bond, which is often the rate-determining step of the catalytic cycle.[8]

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 | Analogous[7] |

| (4-methylphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 110 | 91 | Analogous[10] |

| Alkyl Pinacol Boronic Ester | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 2-MeTHF | 80 | ~85 | Analogous[7] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).[8]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the 2-methoxy-4-phenylpyridine product.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12][13] This reaction has broad utility in medicinal chemistry, as the anilinopyridine scaffold is a privileged structure in many kinase inhibitors and other therapeutic agents. For substrates like this compound, specialized catalyst systems, often employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), are required to achieve high efficiency and overcome the challenge of C-Cl bond activation.[13][14]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.